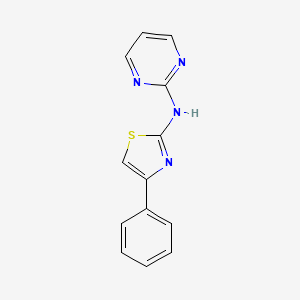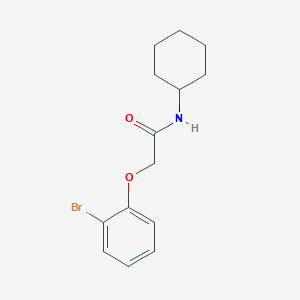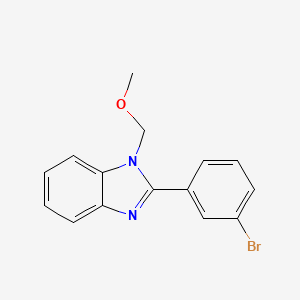
N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine, also known as PTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the medical and pharmaceutical industries. PTA is a heterocyclic compound that contains both pyrimidine and thiazole rings, making it a versatile molecule with unique properties.
作用机制
The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine is complex and not fully understood. Studies have shown that N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine can interact with various enzymes and proteins in the body, including DNA topoisomerases and histone deacetylases. These interactions can lead to the inhibition of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine has been shown to have a variety of biochemical and physiological effects on the body. Studies have shown that N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine can inhibit the growth of cancer cells, reduce inflammation, and have antimicrobial properties. Additionally, N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine has been shown to have antioxidant properties, which may help to reduce oxidative stress in the body.
实验室实验的优点和局限性
One of the advantages of using N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine in lab experiments is its versatility. N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine can be used in a variety of assays, including cell viability assays and enzyme inhibition assays. Additionally, N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine has a low toxicity profile, making it a safe compound to work with in the laboratory.
One limitation of using N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine in lab experiments is its solubility. N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine has low solubility in water, which can make it difficult to work with in certain assays. Additionally, N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine can be expensive to synthesize, which may limit its use in certain research projects.
未来方向
There are numerous future directions for research involving N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine. One area of research could focus on the development of new anticancer therapies based on N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine. Additionally, research could focus on the development of new antibiotics based on N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine's antimicrobial properties. Finally, research could focus on the development of new methods for synthesizing N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine that are more cost-effective and environmentally friendly.
合成方法
The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine can be achieved through a variety of methods, including the reaction of 2-aminopyrimidine with 4-bromoacetophenone, followed by cyclization with thiourea. Another method involves the reaction of 2-aminopyrimidine with 4-bromobenzaldehyde, followed by cyclization with thiourea. These methods have been optimized to achieve high yields of N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine with minimal impurities.
科学研究应用
N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine has been the subject of numerous scientific studies due to its potential applications in the medical and pharmaceutical industries. One area of research has focused on the use of N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine as an anticancer agent. Studies have shown that N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes and proteins. Additionally, N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
4-phenyl-N-pyrimidin-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c1-2-5-10(6-3-1)11-9-18-13(16-11)17-12-14-7-4-8-15-12/h1-9H,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLLSOIFCVZTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-N-(pyrimidin-2-yl)thiazol-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR*,8aR*)-2-[(1-propyl-1H-imidazol-2-yl)methyl]-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5688456.png)
![1-({4-methyl-5-[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5688460.png)
![methyl 4-[(benzylsulfonyl)amino]benzoate](/img/structure/B5688463.png)


![N,N-diethyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5688469.png)
![N-({1-[(5-chloro-2-furyl)methyl]piperidin-3-yl}methyl)thiophene-2-sulfonamide](/img/structure/B5688472.png)

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688483.png)
![1-[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5688506.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(dimethylamino)-N-methyl-2-(2-methylphenyl)acetamide](/img/structure/B5688507.png)
![5-tert-butyl-4-[(1-oxophthalazin-2(1H)-yl)methyl]-2-furamide](/img/structure/B5688526.png)
![5-(dimethylamino)-2-[2-(2-methoxy-4-methylphenoxy)ethyl]pyridazin-3(2H)-one](/img/structure/B5688535.png)
![3-(3-oxo-3-{3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}propyl)pyridine](/img/structure/B5688543.png)